Kikumycin A
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Overview
Description
Kikumycin A is a pyrrole-amidine antibiotic isolated from the culture broth of Streptomyces idiomorphus sp. nov.
Scientific Research Applications
Mass Spectrometry Analysis
Kikumycin A, along with Kikumycin B, has been analyzed using mass spectrometry. This technique helped elucidate their structures, amino acid composition, and sequences. It also provided insights into the fragmentation of terminal amidines or amides of Kikumycin derivatives and confirmed the participation of the iminol structure in the pyrrole-2-carboxamide portion of Kikumycin A and B (Takaishi, Suzuki, & Tatematsu, 1974).
Antiviral Activity and DNA Targeting
Kikumycin A, as part of a family of naturally occurring oligopeptides, which includes netropsin and distamycin, expresses biological activities by targeting specific sequences in the minor groove of DNA. These substances are known for their antiviral properties and are studied for their interaction with DNA, providing a foundation for understanding their mechanism of action (Sharma, Tandon, & Lown, 2000).
Implications in Antibiotic Research
Kikumycin A is associated with various antibiotics like kirromycin and daunomycin, which have significant roles in bacterial protein synthesis inhibition. Research on these antibiotics has led to a better understanding of their mechanisms, contributing to the broader field of antibiotic development and resistance (Wolf, Chinali, & Parmeggiani, 1974), (Wolf, Zähner, & Nierhaus, 1972).
Genetic and Molecular Studies
Studies on the biosynthesis of Kikumycin A-related compounds, like kijanimicin, have provided insights into their genetic and molecular pathways. This includes understanding the assembly lines integrating polyketide synthases and non-ribosomal peptide synthetases, crucial for antibiotic synthesis (Zhang et al., 2007), (Weber et al., 2008).
Pharmacological and Therapeutic Research
Research on Kikumycin A-related antibiotics has extended into pharmacology and therapy, particularly in understanding drug interactions and mechanisms of resistance in bacteria. This research has implications for developing more effective treatments and understanding bacterial resistance mechanisms (Smith & Paress, 1978).
properties
CAS RN |
37913-77-2 |
---|---|
Product Name |
Kikumycin A |
Molecular Formula |
C13H17N7O2 |
Molecular Weight |
303.326 |
IUPAC Name |
4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H17N7O2/c14-10(15)3-4-17-12(21)9-5-7(6-18-9)19-13(22)8-1-2-11(16)20-8/h3-6,8,18H,1-2H2,(H3,14,15)(H2,16,20)(H,17,21)(H,19,22)/b4-3+ |
InChI Key |
LQPIARFCQJVRNW-ONEGZZNKSA-N |
SMILES |
C1CC(=NC1C(=O)NC2=CNC(=C2)C(=O)NC=CC(=N)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Kikumycin A; Tan 868 B; TAN-868 A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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